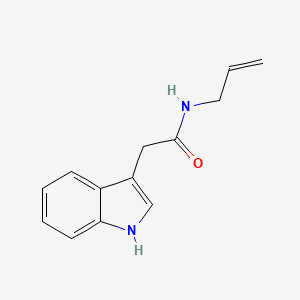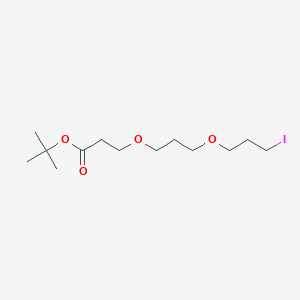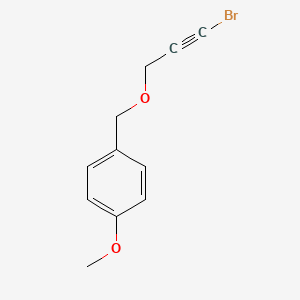
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene is an organic compound with the molecular formula C11H11BrO2 It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a methoxybenzene ring through an oxy-methylene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 3-bromopropyne.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The 4-methoxybenzyl alcohol is first converted to its corresponding alkoxide by treatment with the base. This alkoxide then undergoes nucleophilic substitution with 3-bromopropyne to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the propynyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxybenzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The propynyl group can be reduced to form corresponding alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include alkenes or alkanes derived from the reduction of the propynyl group.
Applications De Recherche Scientifique
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxybenzene ring can engage in π-π interactions with aromatic residues in proteins. The propynyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((3-Bromoprop-2-yn-1-yl)oxy)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Dimethyl 4,4’-{[(3-bromoprop-2-yn-1-yl)oxy]methylene}dibenzoate: Contains two benzene rings connected by a methylene bridge with similar functional groups.
Uniqueness
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C11H11BrO2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
1-(3-bromoprop-2-ynoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H11BrO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,8-9H2,1H3 |
Clé InChI |
FUBCNKLNCGQSML-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


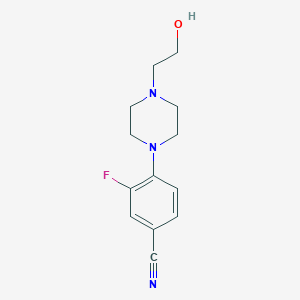

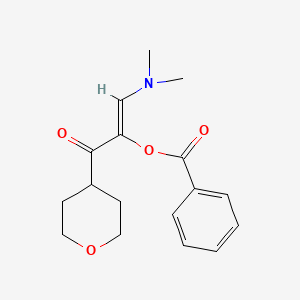

![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)
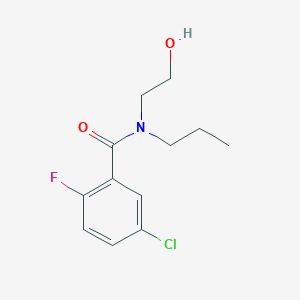
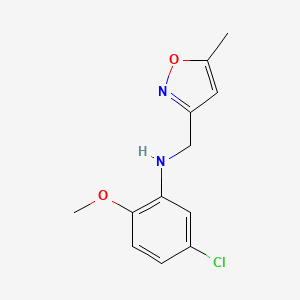

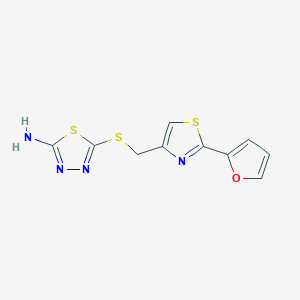

![5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine](/img/structure/B14911355.png)
![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
